molecular formula C11H13FO2 B6306163 1-(4-Fluoro-3-isopropoxyphenyl)ethanone CAS No. 1394962-80-1

1-(4-Fluoro-3-isopropoxyphenyl)ethanone

Cat. No.: B6306163
CAS No.: 1394962-80-1
M. Wt: 196.22 g/mol
InChI Key: VDEHYEJKPMWQCC-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-isopropoxyphenyl)ethanone is an organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It is characterized by the presence of a fluoro group and an isopropoxy group attached to a phenyl ring, with an ethanone group as the functional group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone involves several steps. One common method includes the reaction of 4-fluoroacetophenone with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux and using an acid catalyst to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Fluoro-3-isopropoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluoro-3-isopropoxyphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-isopropoxyphenyl)ethanone involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the isopropoxy group can influence its solubility and bioavailability. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

1-(4-Fluoro-3-isopropoxyphenyl)ethanone can be compared with similar compounds such as:

    1-(4-Fluoro-3-propoxyphenyl)ethanone: Similar structure but with a propoxy group instead of an isopropoxy group.

    1-(4-Fluoro-3-methoxyphenyl)ethanone: Contains a methoxy group instead of an isopropoxy group.

    1-(4-Fluorophenyl)ethanone: Lacks the isopropoxy group, making it less complex.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluoro-3-propan-2-yloxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-7(2)14-11-6-9(8(3)13)4-5-10(11)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEHYEJKPMWQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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